molecular formula C11H11N7S B5833070 4-METHYL-5-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

4-METHYL-5-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B5833070
M. Wt: 273.32 g/mol
InChI Key: LOUAUKKNXDSDHP-UHFFFAOYSA-N
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Description

4-METHYL-5-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of triazole derivatives

Properties

IUPAC Name

4-methyl-3-[(5-phenyltetrazol-2-yl)methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N7S/c1-17-9(12-14-11(17)19)7-18-15-10(13-16-18)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUAUKKNXDSDHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)CN2N=C(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793096
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-5-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves a multi-step process. One common method includes the reaction of substituted benzylazide with ethynyl-substituted phenylthiazole using a click reaction . The starting materials are often synthesized from corresponding aldehydes using reagents like the Ohira-Bestmann reagent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-5-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

4-METHYL-5-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-METHYL-5-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its binding modes and interactions at the molecular level are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHYL-5-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE stands out due to its unique combination of triazole and tetrazole moieties, which may contribute to its distinct biological activities and potential therapeutic applications.

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